Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
Brand Name: Vulcanchem
CAS No.: 124980-98-9
VCID: VC0116607
InChI: InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1
SMILES: COC(=O)C(CC1=CC=C(C=C1)F)O
Molecular Formula: C10H11FO3
Molecular Weight: 198.193

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

CAS No.: 124980-98-9

Cat. No.: VC0116607

Molecular Formula: C10H11FO3

Molecular Weight: 198.193

* For research use only. Not for human or veterinary use.

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate - 124980-98-9

Specification

CAS No. 124980-98-9
Molecular Formula C10H11FO3
Molecular Weight 198.193
IUPAC Name methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate
Standard InChI InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1
Standard InChI Key OKWFDTMQPLAWLR-SECBINFHSA-N
SMILES COC(=O)C(CC1=CC=C(C=C1)F)O

Introduction

Chemical Identity and Structural Information

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a well-characterized organic compound with clearly defined structural parameters. Its structural arrangement includes a methyl ester group, a hydroxyl group at the second carbon position with R-configuration, and a 4-fluorophenyl substituent at the third carbon position.

Basic Identification Data

The compound can be identified using several standardized chemical identifiers and nomenclature systems as detailed in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number124980-98-9
IUPAC Namemethyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate
Molecular FormulaC₁₀H₁₁FO₃
Molecular Weight198.193 g/mol
Standard InChIInChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1
Standard InChIKeyOKWFDTMQPLAWLR-SECBINFHSA-N
SMILESCOC(=O)C@@HO

The compound has several synonyms including (R)-4-Fluoro-α-hydroxy-benzenepropanoic Acid Methyl Ester, which can be useful for literature searches and database queries .

Structural Characteristics

The molecule contains three oxygen atoms (one in the hydroxyl group and two in the ester moiety) and one fluorine atom attached to the para position of the phenyl ring. The chiral center at the second carbon position bears the R-configuration, which is critical for its specific biological and chemical properties. The spatial arrangement of these functional groups contributes to the compound's reactivity patterns and applications in stereoselective synthesis.

Physical and Chemical Properties

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate exhibits distinctive physical and chemical properties that determine its behavior in different environments and reactions.

Physical Properties

The compound possesses several important physical characteristics that influence its handling, storage, and application in laboratory settings. These properties are summarized in Table 2.

Table 2: Physical Properties

PropertyValue
Physical StateCrystalline solid
Density1.232 g/cm³
Boiling Point291.708 °C at 760 mmHg
Flash Point130.221 °C
Vapor Pressure0.001 mmHg at 25°C
Index of Refraction1.513
Molar Volume160.839 cm³
Surface Tension41.983 dyne/cm
Enthalpy of Vaporization56.096 kJ/mol

These physical properties indicate that the compound is relatively stable under standard laboratory conditions, with low volatility at room temperature as evidenced by its minimal vapor pressure .

Chemical Properties and Reactivity

The chemical behavior of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is largely determined by its functional groups. The hydroxyl group can participate in hydrogen bonding and can be modified through esterification, oxidation, or substitution reactions. The ester moiety can undergo hydrolysis, transesterification, and reduction reactions. The fluorophenyl group contributes to the molecule's lipophilicity and can influence its interactions with biological systems.

Molecular Descriptors and Drug-like Properties

Several molecular descriptors provide insights into the compound's potential behavior in biological systems, which is particularly relevant for pharmaceutical applications. These are detailed in Table 3.

Table 3: Molecular Descriptors and Drug-like Properties

DescriptorValue
ACD/LogP1.36
Rule of 5 Violations0
ACD/LogD (pH 5.5)1.357
ACD/LogD (pH 7.4)1.357
ACD/BCF (pH 5.5)6.333
ACD/BCF (pH 7.4)6.333
ACD/KOC (pH 5.5)130.441
ACD/KOC (pH 7.4)130.44
H-bond Acceptors3
H-bond Donors1
Freely Rotating Bonds5
Polar Surface Area46.53 Ų
Molar Refractivity48.33 cm³
Polarizability19.16×10⁻²⁴cm³

The LogP value of 1.36 suggests moderate lipophilicity, which can facilitate cell membrane permeation while maintaining reasonable water solubility. The compound satisfies all of Lipinski's Rule of 5 criteria, indicating good drug-like properties and potential oral bioavailability. The moderate polar surface area (46.53 Ų) also supports potential membrane permeability .

Synthesis Methods

The synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate requires stereoselective approaches to ensure the correct configuration at the chiral center.

Enantioselective Synthetic Approaches

The production of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate typically involves enantioselective reactions to achieve the desired R configuration at the chiral center. These approaches are essential for obtaining optically pure compounds with high enantiomeric excess.

Chemoenzymatic Methods

Chemoenzymatic synthesis represents one of the most efficient approaches for preparing this compound with high enantioselectivity. This method employs lipases for the transesterification of racemic mixtures to produce enantiopure compounds. The enzymatic approach offers several advantages:

  • High enantioselectivity, often exceeding 99% enantiomeric excess

  • Mild reaction conditions that minimize side reactions

  • Environmentally friendly processes that align with green chemistry principles

  • Scalable protocols suitable for industrial applications

The lipase-catalyzed reactions typically involve kinetic resolution of racemic mixtures or asymmetric synthesis pathways that selectively produce the R-enantiomer.

Chemical Resolution Methods

Alternative approaches to obtaining the optically pure compound include chemical resolution techniques. These methods typically involve:

  • Formation of diastereomeric salts or derivatives

  • Separation based on differential physical properties

  • Hydrolysis or transformation to recover the pure enantiomer

Applications and Research Significance

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate serves important roles in both scientific research and practical applications, particularly in pharmaceutical development.

Role as a Synthetic Intermediate

This compound functions as a valuable chiral building block in the synthesis of more complex molecules. Its defined stereochemistry and functional group arrangement make it particularly useful for:

  • Construction of enantiomerically pure pharmaceutical ingredients

  • Development of chiral catalysts for asymmetric synthesis

  • Preparation of specialty chemicals that require precise stereochemical control

  • Structure-activity relationship studies in medicinal chemistry

The presence of the hydroxyl group at the alpha position provides a versatile handle for further chemical transformations, while the fluorine atom in the aromatic ring can enhance metabolic stability and bioavailability of resulting compounds.

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